1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 255.75 g/mol. The compound can be identified by its CAS number, 1856057-74-3, which facilitates its classification and sourcing in chemical databases .
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves several key steps:
These synthetic routes are optimized for yield and purity through careful selection of solvents, catalysts, and reaction conditions.
The molecular structure of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can be represented with the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine |
| InChI | InChI=1S/C11H18ClN5/c12-8(9)6(5)10(13)11(14)7(12)15;h12H,4-6,8H2,1H3; |
| InChI Key | BODSTSGLFQYSPX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CN(N=C2C)CC.Cl |
The compound's structure features a complex arrangement that contributes to its potential biological activities .
The compound undergoes various chemical reactions, which include:
These reactions are fundamental for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various biological pathways by interacting with enzymes or receptors, potentially leading to antimicrobial or anti-inflammatory effects . Further research is needed to elucidate these mechanisms in detail.
The physical and chemical properties of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties are essential for understanding the compound's behavior in various environments and applications .
The potential applications of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine span several fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: